molecular formula C13H22BNO5S2 B1466982 N-(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide CAS No. 1266480-29-8

N-(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide

Cat. No.: B1466982
CAS No.: 1266480-29-8
M. Wt: 347.3 g/mol
InChI Key: DZOGDEXEUXMKSW-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C13H22BNO5S2 and its molecular weight is 347.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Biological Activity :

    • A series of polymethoxylated-pyrazoline benzene sulfonamides, related to the compound , have been investigated for their cytotoxic activities on tumor and non-tumor cell lines. They also exhibited significant inhibitory effects on carbonic anhydrase isoenzymes hCA I and hCA II, important for various biological functions (Kucukoglu et al., 2016).
  • Topical Ocular Hypotensive Activity :

    • Related 5-substituted thiophenes have been evaluated for their potential in topical ocular hypotensive activity in glaucoma models. These studies focused on optimizing inhibitory potency against carbonic anhydrase and water solubility (Prugh et al., 1991).
  • Molecular and Crystallographic Studies :

    • A novel sulfonamide containing a boronate ester group, closely related to the chemical structure of the compound , has been synthesized and analyzed. This study is crucial for understanding the molecular structure and potential applications of similar compounds (Decken et al., 2002).
  • Suzuki Polycondensation :

    • The compound's related derivatives have been used in the synthesis of anionically functionalized polyfluorene-based conjugated polyelectrolytes through Suzuki polycondensation. This process is significant in the field of polymer chemistry and materials science (Stay & Lonergan, 2013).
  • Synthetic Methods and Characterization :

    • Various synthetic methods have been developed for compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. These studies also involve crystallographic and conformational analyses, which are crucial for understanding the properties and applications of these compounds (Huang et al., 2021).

Properties

IUPAC Name

N-(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BNO5S2/c1-12(2)13(3,4)20-14(19-12)10-6-7-11(21-10)22(16,17)15-8-9-18-5/h6-7,15H,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOGDEXEUXMKSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)S(=O)(=O)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BNO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide
Reactant of Route 2
N-(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide
Reactant of Route 5
N-(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide
Reactant of Route 6
N-(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide

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